molecular formula C19H20N4O2S2 B2382740 N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 946288-14-8

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2382740
CAS No.: 946288-14-8
M. Wt: 400.52
InChI Key: QXHFTVQNSFAVAF-UHFFFAOYSA-N
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Description

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the family of sulfonamides. This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and a thiophene ring, which are connected through a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their connection to the phenyl and thiophene rings. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c24-27(25,19-5-4-14-26-19)22-16-8-6-15(7-9-16)17-10-11-18(21-20-17)23-12-2-1-3-13-23/h4-11,14,22H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHFTVQNSFAVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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